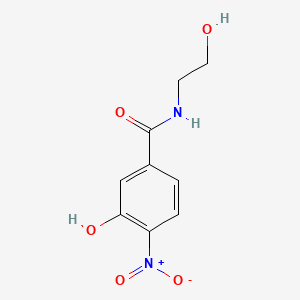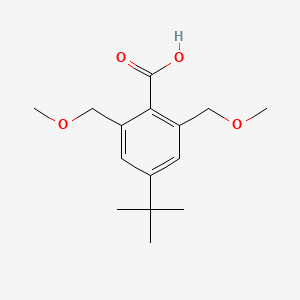![molecular formula C12H9NO B1175573 4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline CAS No. 19293-74-4](/img/structure/B1175573.png)
4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 4-(dimethylamino)benzaldehyde, which is known for its applications in various chemical reactions and as a reagent in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline typically involves the reaction of 4-(dimethylamino)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a suitable solvent such as methanol at room temperature. The resulting oxime can be further methylated using methyl iodide in the presence of a base like potassium carbonate to obtain the O-methyl oxime derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes or other derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline has several applications in scientific research:
Biology: Employed in biochemical assays to detect the presence of specific functional groups or compounds.
Industry: Used in the synthesis of dyes and pigments, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline involves its ability to form stable complexes with various nucleophiles. The oxime group (-C=N-OH) can participate in hydrogen bonding and other interactions with target molecules, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes or other biological targets, making the compound useful in biochemical assays and drug development .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: The parent compound, used in similar applications but lacks the oxime functionality.
Benzaldehyde oxime: Another oxime derivative, but without the dimethylamino group, leading to different reactivity and applications.
Uniqueness
4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline is unique due to the presence of both the dimethylamino group and the oxime functionality. This combination allows for a broader range of chemical reactions and applications compared to its parent compound or other simple oximes. The dimethylamino group enhances the compound’s nucleophilicity and stability, making it a valuable reagent in organic synthesis and analytical chemistry .
Properties
CAS No. |
19293-74-4 |
|---|---|
Molecular Formula |
C12H9NO |
Molecular Weight |
0 |
Synonyms |
4-(Dimethylamino)benzaldehyde O-methyl oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{4-nitrophenyl}-2-[(methylsulfonyl)amino]acetamide](/img/structure/B1175495.png)
![N-benzyl-2-[(methylsulfonyl)amino]acetamide](/img/structure/B1175496.png)



